![molecular formula C7H12O B2509781 {bicyclo[2.1.1]hexan-2-yl}methanol CAS No. 1785027-95-3](/img/structure/B2509781.png)
{bicyclo[2.1.1]hexan-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{bicyclo[211]hexan-2-yl}methanol is a bicyclic compound that features a unique and rigid structure This compound is part of the bicyclo[21
Mechanism of Action
Target of Action
2-Bicyclo[2.1.1]hexanylmethanol is a type of saturated bridged-bicyclic compound . These compounds are currently under intense investigation as building blocks for pharmaceutical drug design They are known to be used as bioisosteres of ortho-substituted benzene , suggesting that they may interact with a wide range of biological targets.
Mode of Action
The exact mode of action of 2-Bicyclo[21It’s known that these compounds can be prepared using a photocatalytic cycloaddition reaction . This reaction provides access to bicyclo[2.1.1]hexanes with various distinct substitution patterns . These structures can represent ortho-, meta-, and polysubstituted benzene bioisosteres , which suggests that they may interact with their targets in a manner similar to these benzene compounds.
Biochemical Pathways
The specific biochemical pathways affected by 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may affect a wide range of biochemical pathways
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[21The compound’s structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties
Result of Action
The molecular and cellular effects of 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may have a wide range of biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be initiated by photochemistry . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the principles of photochemical cycloaddition and subsequent functionalization are applicable at larger scales with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
{bicyclo[2.1.1]hexan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
{bicyclo[2.1.1]hexan-2-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Another bicyclic compound with applications in drug design.
Bicyclo[2.2.0]hexane: Similar in structure but with different ring strain and properties.
Uniqueness
{bicyclo[2.1.1]hexan-2-yl}methanol is unique due to its specific ring structure and the presence of the methanol group, which provides opportunities for further functionalization and applications in various fields.
Properties
IUPAC Name |
2-bicyclo[2.1.1]hexanylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-7-3-5-1-6(7)2-5/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJEPXOGFSJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)
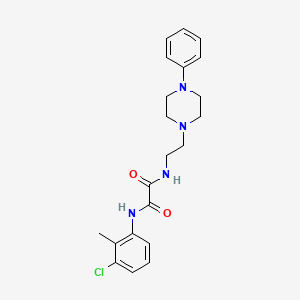
![N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide](/img/structure/B2509705.png)
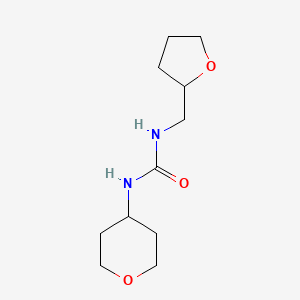
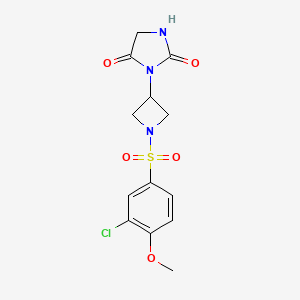
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)


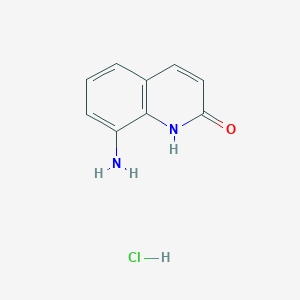
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)
![N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
![N-[3-(dimethylamino)propyl]-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2509717.png)
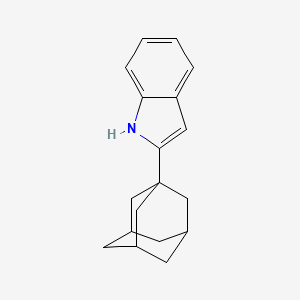
![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)
